Ethyl 4-prop-2-ynoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-prop-2-ynoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h1,5-8H,4,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPMGPGSHHDYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384910 | |
| Record name | ethyl 4-prop-2-ynoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-55-1 | |
| Record name | Ethyl 4-(2-propyn-1-yloxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 4-prop-2-ynoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of Ethyl 4 Prop 2 Ynoxybenzoate
Alkyne Moiety Transformations
The terminal alkyne group in Ethyl 4-prop-2-ynoxybenzoate is the primary site of its most notable chemical transformations. This functionality serves as a versatile handle for the construction of more complex molecular architectures through several key reaction pathways.
The terminal alkyne of this compound is an ideal substrate for cycloaddition reactions, particularly those falling under the umbrella of "click chemistry." nih.govrsc.orgnih.gov These reactions are characterized by their high efficiency, reliability, and formation of a stable triazole ring system.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the specific formation of 1,4-disubstituted 1,2,3-triazoles. rsc.orgbeilstein-journals.org In this reaction, the terminal alkyne of this compound would react with an organic azide (B81097) in the presence of a copper(I) catalyst to yield the corresponding triazole derivative. beilstein-journals.org The reaction is highly regioselective, exclusively producing the 1,4-isomer. nih.govbeilstein-journals.org
The catalytic cycle is initiated by the formation of a copper(I) acetylide from this compound. rsc.orgnih.gov This intermediate then reacts with the azide, leading to a six-membered copper-containing ring which subsequently rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product. rsc.org The active Cu(I) catalyst can be generated in situ from copper(II) salts, such as CuSO₄·5H₂O, with a reducing agent like sodium ascorbate. nih.gov
Table 1: Generalized Conditions for CuAAC Reaction of this compound
| Parameter | Condition | Reference |
| Alkyne | This compound | - |
| Azide | Various organic azides | beilstein-journals.org |
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | nih.gov |
| Solvent | t-BuOH/H₂O, DMF/H₂O | beilstein-journals.orgnih.gov |
| Temperature | Room Temperature | beilstein-journals.org |
| Product | Ethyl 4-((1-substituted-1H-1,2,3-triazol-4-yl)methoxy)benzoate | beilstein-journals.org |
For applications where the cytotoxicity of a copper catalyst is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. nih.gov This reaction relies on the inherent ring strain of a cycloalkyne to achieve cycloaddition with an azide. While this compound itself does not possess a strained alkyne, it can be functionalized to incorporate one, or it can react with a molecule containing a strained alkyne and an azide group. The driving force for this reaction is the release of ring strain in the cycloalkyne upon forming the triazole ring. nih.gov
In contrast to the copper-catalyzed reaction that yields 1,4-disubstituted triazoles, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a pathway to the 1,5-disubstituted regioisomer. organic-chemistry.orgnih.govchalmers.se When this compound is reacted with an azide in the presence of a suitable ruthenium catalyst, such as [Cp*RuCl], the 1,5-disubstituted 1,2,3-triazole is formed with high regioselectivity. organic-chemistry.orgnih.gov
The mechanism of RuAAC is distinct from CuAAC. It is proposed to proceed through the oxidative coupling of the alkyne and azide to the ruthenium center, forming a ruthenacycle intermediate. organic-chemistry.orgnih.gov Reductive elimination from this intermediate then furnishes the 1,5-triazole product. organic-chemistry.orgnih.gov This reaction is advantageous as it can tolerate internal alkynes, a limitation for the CuAAC reaction. organic-chemistry.org
Table 2: Generalized Conditions for RuAAC Reaction of this compound
| Parameter | Condition | Reference |
| Alkyne | This compound | - |
| Azide | Various organic azides | organic-chemistry.orgnih.gov |
| Catalyst | [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] | organic-chemistry.orgnih.gov |
| Solvent | Benzene (B151609), Toluene, THF | chalmers.se |
| Temperature | Room temperature to 80 °C | chalmers.se |
| Product | Ethyl 4-((1-substituted-1H-1,2,3-triazol-5-yl)methoxy)benzoate | organic-chemistry.orgnih.gov |
The triple bond of the alkyne moiety in this compound is electron-rich, making it susceptible to nucleophilic attack, especially when activated. libretexts.orgbham.ac.uk While simple alkynes are generally less reactive towards nucleophiles than alkenes, the polarization of the alkyne can facilitate such additions. libretexts.org Reactions with various nucleophiles, such as thiols, amines, and alcohols, can lead to the formation of vinyl ethers, enamines, and other functionalized alkenes, respectively. bham.ac.uk The regioselectivity and stereoselectivity of these additions are often dependent on the specific nucleophile, catalyst, and reaction conditions employed. bham.ac.uk
The terminal C-H bond of the alkyne in this compound is amenable to deprotonation and subsequent participation in metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a prominent example, providing a powerful method for the formation of carbon-carbon bonds. mdpi.comresearchgate.net This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comresearchgate.net
In a typical Sonogashira reaction, this compound would be coupled with an aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., an amine). mdpi.combeilstein-journals.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) center, followed by transmetalation with a copper acetylide (formed from this compound and the copper(I) salt), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. researchgate.net
Table 3: Generalized Conditions for Sonogashira Coupling of this compound
| Parameter | Condition | Reference |
| Alkyne | This compound | - |
| Coupling Partner | Aryl or Vinyl Halide/Triflate | mdpi.comresearchgate.net |
| Catalyst System | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | mdpi.combeilstein-journals.org |
| Base | Amine (e.g., Et₃N, piperidine) | researchgate.net |
| Solvent | THF, DMF | lucp.net |
| Temperature | Room Temperature to Reflux | researchgate.net |
| Product | Ethyl 4-((3-arylprop-2-yn-1-yl)oxy)benzoate | mdpi.com |
Metal-Catalyzed Coupling Reactions
Ester Moiety Reactivity
The ethyl ester group of this compound is susceptible to a range of nucleophilic acyl substitution reactions.
The hydrolysis of the ethyl ester in this compound to the corresponding carboxylic acid, 4-(Prop-2-yn-1-yloxy)benzoic acid, is a fundamental transformation. This reaction can be effectively achieved under basic conditions. The process typically involves heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide. chemguide.co.uk The reaction proceeds via a one-way saponification reaction, which is generally preferred over acid-catalyzed hydrolysis due to the irreversible nature and easier separation of products. chemguide.co.uk Following the basic hydrolysis, acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate salt to yield the final carboxylic acid product. chemguide.co.uk
| Parameter | Condition | Reference |
| Base | Aqueous NaOH (2 M) | |
| Solvent | Methanol/water (1:1 v/v) | |
| Temperature | Reflux (70°C) | |
| Reaction Time | 4–6 hours | |
| Yield | 90–95% |
This table presents typical conditions for the hydrolysis of an ester to a carboxylic acid.
Acid-catalyzed hydrolysis is also possible, typically by heating the ester with a dilute acid like hydrochloric or sulfuric acid in the presence of excess water. chemguide.co.uklibretexts.org However, this reaction is reversible, leading to an equilibrium mixture of reactants and products. chemguide.co.uklibretexts.org
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com In base-catalyzed transesterification, an alkoxide is used to attack the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently eliminates the original ethoxide group. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the incoming alkoxide is often used as the solvent in a large excess. wikipedia.orgmasterorganicchemistry.com
Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the incoming alcohol. masterorganicchemistry.com Similar to the base-catalyzed process, using the incoming alcohol as the solvent helps to shift the equilibrium towards the product side. wikipedia.org The production of polyesters is a large-scale application of transesterification, where diesters react with diols. wikipedia.org
| Catalyst Type | General Conditions | Key Feature |
| Base (e.g., Sodium Ethoxide) | Reaction with an alcohol in the presence of a catalytic amount of base. | Often faster and occurs under milder conditions than acid catalysis. |
| Acid (e.g., Sulfuric Acid) | Refluxing in an excess of the desired alcohol with a catalytic amount of acid. | Reversible reaction driven to completion by using the alcohol as a solvent. |
This table provides a general overview of transesterification conditions.
The term "Aza-Michael addition" typically refers to the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. researchgate.netresearchgate.net In the case of this compound, the ester moiety itself is not a Michael acceptor. However, the term is sometimes used more broadly in the literature. It is important to note that the primary reaction of amines with esters is typically nucleophilic acyl substitution at the carbonyl carbon, as discussed in the following section. True aza-Michael additions would require the presence of a carbon-carbon double or triple bond conjugated to the ester carbonyl, which is not the case in this molecule.
Should the user be interested in the reaction of amines with the alkyne portion of the molecule, this would fall under a different category of reaction, such as hydroamination, which is not explicitly covered in the provided outline.
In the context of reactions involving the alkyne functionality of this compound, the ester group can be susceptible to competing nucleophilic acyl substitution reactions. researchgate.net When attempting transformations at the alkyne terminus, if the reaction conditions involve nucleophilic species, these nucleophiles can potentially attack the electrophilic carbonyl carbon of the ester group. researchgate.net
For instance, if a reaction at the alkyne is attempted using a primary or secondary amine under basic conditions, there is a possibility of a competing amidation reaction at the ester. This would lead to the formation of the corresponding N-alkyl or N,N-dialkyl amide and ethanol. The relative rates of the desired reaction at the alkyne versus the competing nucleophilic acyl substitution will depend on several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of any catalysts.
Similarly, if organometallic reagents are used to react with the alkyne, they can also act as nucleophiles towards the ester group, leading to the formation of ketones or tertiary alcohols after multiple additions. Therefore, careful selection of reaction conditions and protecting group strategies may be necessary to achieve selective transformations at the alkyne moiety without interference from the reactive ester group.
Intramolecular Cyclization Reactions
The intramolecular cyclization of this compound and related aryl propargyl ethers is a key transformation that leads to the formation of valuable heterocyclic structures. These reactions are typically thermally or catalytically induced and proceed through a series of well-defined mechanistic steps.
The synthesis of chromane (B1220400) and chromone (B188151) derivatives from this compound is a prominent example of its intramolecular cyclization reactivity. core.ac.ukijrpc.combeilstein-journals.orgmdpi.comgoogle.comnih.gov Chromones, in particular, are a class of compounds with a wide range of pharmacological activities. nih.govnih.gov
The transformation of aryl propargyl ethers, such as this compound, into chromene derivatives often proceeds via a Claisen rearrangement followed by an intramolecular hydroarylation. researchgate.net Computational studies have shown that the initial jst.go.jpjst.go.jp-sigmatropic rearrangement is a critical step in the formation of both benzopyran (chromene) and other cyclic products. researchgate.netrsc.org The specific reaction pathway and final product distribution can be influenced by substituents on the aromatic ring and the reaction conditions. nsf.govacs.org For instance, gold(I) catalysts have been effectively used to promote the tandem Claisen rearrangement and hydroarylation of propargyl vinyl ethers to synthesize indenes. acs.orgunifi.itx-mol.comucsb.edu
The formation of chromone derivatives can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones with appropriate reagents. core.ac.ukijrpc.com
Table 1: Examples of Catalysts and Conditions for Chromane and Chromone Synthesis
| Catalyst/Reagent | Conditions | Product Type |
| Gold(I) complexes | Room Temperature | Indenes (from propargyl vinyl ethers) |
| Cesium Fluoride (CsF) | High Temperature | 2-Methylarylfuran |
| Thermal (no catalyst) | High Temperature | Benzopyran (Chromene) |
| Polyphosphoric acid | High Temperature | Chromone-2-carboxylic acids |
| Boron trifluoride diethyl etherate | 0°C | 3-substituted-7-methoxy-4H-1-benzopyran-4-ones |
| Hydrochloric acid | High Temperature | Chromones |
| Phosphorus oxychloride | High Temperature | Chromones |
This table provides a summary of various catalytic and reaction conditions used in the synthesis of chromane, chromone, and related heterocyclic compounds from aryl propargyl ethers and other precursors.
The ring closure of propargyloxy-substituted arenes, including this compound, is a mechanistically rich area of study. The primary pathway for the formation of chromene derivatives involves a thermal or catalyzed Claisen rearrangement. nsf.govacs.org
The generally accepted mechanism for the thermal cyclization of an aryl propargyl ether to a benzopyran (chromene) involves the following key steps:
jst.go.jpjst.go.jp-Sigmatropic Rearrangement (Claisen Rearrangement): The initial step is a concerted pericyclic reaction where the aryl propargyl ether undergoes a jst.go.jpjst.go.jp-sigmatropic shift to form an allenyl cyclohexadienone intermediate. researchgate.netrsc.org
Tautomerization: The ketone in the allenyl intermediate tautomerizes to the more stable enol form. nsf.gov
1,5-Hydride Shift: The enol intermediate then undergoes a 1,5-hydride shift to yield a diene intermediate. nsf.gov
Electrocyclization: The final step is a 6π-electrocyclization of the diene to form the dihydropyran ring of the chromene system. nsf.gov
Computational studies using Density Functional Theory (DFT) have provided significant insights into the energetics of these steps. researchgate.netrsc.org These studies have shown that the initial jst.go.jpjst.go.jp-sigmatropic rearrangement is often the rate-determining step. rsc.org The presence of substituents on the aromatic ring can influence the regioselectivity of the initial Claisen rearrangement, thereby dictating the final product. nsf.govacs.orgsavemyexams.com
In addition to the thermal pathway, metal-catalyzed cyclizations, particularly with gold catalysts, have emerged as powerful methods for the transformation of propargyloxy-substituted arenes. researchgate.net These reactions often proceed through different mechanistic manifolds, involving intermediates such as gold-π-alkyne complexes, which can facilitate intramolecular hydroarylation or other cyclization pathways. researchgate.net The choice of catalyst and reaction conditions can thus provide access to a diverse range of heterocyclic products from a common propargyloxy-substituted arene precursor. Other ring-closing reactions like ring-closing metathesis (RCM) and superacid-promoted ring closing are also employed in the synthesis of various cyclic compounds. organic-chemistry.orgpsu.edunih.gov
Table 2: Key Mechanistic Steps in the Formation of Chromenes from Aryl Propargyl Ethers
| Step | Description | Intermediate |
| 1 | jst.go.jpjst.go.jp-Sigmatropic Rearrangement | Allenyl cyclohexadienone |
| 2 | Tautomerization | Enol |
| 3 | 1,5-Hydride Shift | Diene |
| 4 | 6π-Electrocyclization | Dihydropyran ring |
This table outlines the sequential mechanistic steps involved in the thermal conversion of aryl propargyl ethers to chromene derivatives.
Derivatization Strategies and Applications in Materials Science and Chemical Biology
Bioconjugation and Bioorthogonal Chemistry Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govwikipedia.org The terminal alkyne of Ethyl 4-prop-2-ynoxybenzoate makes it an ideal candidate for such applications, primarily through the CuAAC reaction, which joins an alkyne and an azide (B81097) to form a stable triazole linkage. nobelprize.orgorganic-chemistry.org This reaction is highly efficient, selective, and can be performed in aqueous environments, including cellular media. nih.govtcichemicals.com
Functionalization of Biomacromolecules (e.g., DNA, RNA, Peptides, Proteins)
The terminal alkyne group is a key functional handle for labeling and modifying biomacromolecules. researchgate.net One common strategy involves introducing an azide group into a biomolecule (e.g., an amino acid, a nucleotide, or a specific site on a protein) and then using the CuAAC reaction to attach an alkyne-containing probe, such as a derivative of this compound. This enables the attachment of various payloads, including fluorescent dyes, imaging agents, or drug molecules. nih.govdntb.gov.ua
For instance, DNA and RNA can be functionalized by incorporating nucleotides modified with an azide group. Subsequently, an alkyne-tagged molecule can be "clicked" onto the nucleic acid. titech.ac.jp Similarly, proteins can be modified at specific sites, such as the N-terminus or lysine (B10760008) residues, with azide-containing reagents, making them available for conjugation with alkyne probes. nih.gov While 2-propargylamino-dATP derivatives have shown to be poor substrates for most polymerases, this limitation can be exploited for site-specific single modifications of DNA. oup.com The versatility of the alkyne group allows for its use in a wide array of bioconjugation techniques. acs.org
Design of Alkyne-Modified Linkers (e.g., Alkyne-NHS Esters)
To facilitate the attachment of the alkyne handle to biomolecules, heterobifunctional linkers are often designed. nih.gov A common approach is the creation of alkyne-N-hydroxysuccinimide (NHS) esters. organic-chemistry.orgnih.gov These reagents selectively react with primary amines, such as those on lysine residues or the N-terminus of proteins, to form stable amide bonds under aqueous conditions (pH 7-9). nih.gov
Starting from this compound, a potential synthetic route to an NHS ester linker would involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid (4-prop-2-ynoxybenzoic acid). This acid could then be activated with N-hydroxysuccinimide, typically using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to yield the desired Alkyne-NHS ester. This linker could then be used to attach the propargyloxybenzoyl group to any amine-containing molecule.
Polymer Chemistry and Material Science Innovations
The dual functionality of this compound allows it to be a valuable monomer or building block in the synthesis of advanced polymers and materials.
Polyaddition Polymerization for Vinylogous Urethane (B1682113) (VU) Vitrimers
Vitrimers are a class of polymers that, despite being permanently cross-linked, can be reprocessed and reshaped, combining the properties of thermosets and thermoplastics. acs.orgugent.be Vinylogous urethane (VU) vitrimers have gained significant attention in this area. ugent.bersc.org A novel and advantageous method for synthesizing VU vitrimers involves the polyaddition reaction of alkyne esters with amines. acs.orgdntb.gov.uaacs.org This approach is directly relevant to this compound.
In this reaction, the alkyne ester (like this compound) reacts with a multifunctional amine in a polyaddition polymerization to form a cross-linked network containing vinylogous urethane linkages. acs.orgacs.org This method offers a significant advantage over traditional polycondensation reactions of acetoacetates and amines, which release water as a byproduct and can lead to porosity and defects in the final material. acs.orgacs.org
Design of Water-Free Polymeric Formulations
The polyaddition of alkyne esters and amines is a water-free process, which allows for the straightforward formation of defect-free, cured VU vitrimer materials. acs.orgacs.org This is a critical advantage for producing high-quality, reliable materials. The resulting VU vitrimers from alkyne ester-based formulations exhibit material properties comparable to those made from traditional acetoacetate (B1235776) methods. acs.org The table below shows typical properties of VU vitrimers, which could be expected from polymers derived from this compound and various amines.
| Property | Typical Value Range for VU Vitrimers | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | 28 °C to >80 °C | ugent.be |
| Storage Modulus (E') | ~2.0 MPa to ~2.4 GPa | ugent.be |
| Stress Relaxation Time (τ*) at 170 °C | As short as 85 seconds (catalyst-free) | ugent.be |
| Recyclability | Can be recycled multiple times without significant loss of mechanical properties | ugent.be |
Development of Hybrid Molecular Architectures
Hybrid materials, which combine organic and inorganic components at the molecular level, can exhibit novel properties. The structure of this compound offers two distinct functionalities for creating such hybrid architectures.
The benzoate (B1203000) portion of the molecule can act as a linker in the formation of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. researchgate.netresearchgate.net Benzoate and its derivatives are commonly used as ligands in MOF synthesis. researchgate.netbohrium.com By incorporating a molecule like 4-prop-2-ynoxybenzoic acid (the hydrolyzed form of this compound) as a ligand, it is possible to create MOFs with pendant alkyne groups. These alkyne groups within the MOF structure would be available for post-synthetic modification via click chemistry, allowing for the covalent attachment of other functional molecules to the framework's internal surfaces. rsc.org
Furthermore, the propargyl ether group itself can participate in polymerization reactions to form thermally stable networks. google.com For example, bispropargyl ether compounds can be thermally cured to create cross-linked polymers. researchgate.netresearchgate.net It is conceivable that this compound could be incorporated into such systems, or used to create hybrid blends with inorganic materials, such as MOFs, to produce materials with tailored thermal and mechanical properties. For example, the addition of fumarate-based MOFs has been shown to alter the curing temperature and thermal degradation of bispropargyl ether-based resins. researchgate.netresearchgate.net
Design of Oxazoline-Triazole Analogues via Molecular Hybridization
There is currently no scientific literature available that describes the use of this compound as a starting material for the synthesis of oxazoline-triazole analogues through molecular hybridization. Research on the design of such hybrid molecules typically involves the strategic combination of pharmacophoric fragments from different bioactive compounds to create new chemical entities with potentially enhanced or novel biological activities. researchgate.net However, the application of this strategy to this compound has not been reported.
Supramolecular Chemistry and Self-Assembly
Incorporation into Platinum(II) Bipyridine Complexes for Self-Assembly
The incorporation of ligands into platinum(II) bipyridine complexes is a well-established strategy for creating functional materials with interesting photophysical and self-assembly properties. nih.govrsc.orgresearchgate.net These complexes can form supramolecular structures through various non-covalent interactions, such as π-π stacking and metal-metal interactions. rsc.orgrsc.org Such assemblies have potential applications in areas like sensing, catalysis, and medicine. nih.govgoogle.com
However, a thorough review of existing research reveals no studies on the synthesis or self-assembly of platinum(II) bipyridine complexes that specifically incorporate this compound as a ligand. The terminal alkyne group in this compound could potentially serve as a reactive handle for "click" chemistry or as a component in alkynylplatinum complexes, but these possibilities have not been documented in the context of platinum(II) bipyridine systems.
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of individual atoms.
One-Dimensional (1D) NMR Analyses (e.g., ¹H NMR, ¹³C NMR)
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Ethyl 4-prop-2-ynoxybenzoate, one would expect to observe distinct signals for the aromatic protons, the methylene (B1212753) protons of the propargyl group, the terminal alkyne proton, and the ethyl group protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet), and coupling constants (J) would be critical for assigning each proton to its specific position in the molecule.
¹³C NMR (Carbon-13 NMR): This method provides information about the different types of carbon atoms in a molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the aromatic carbons, the carbons of the propargyl group (including the alkyne carbons), and the carbons of the ethyl group. The chemical shifts of these signals would be indicative of their electronic environment.
Hypothetical ¹H and ¹³C NMR Data for this compound
Hypothetical ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic Protons (ortho to ester) | ~7.9-8.1 | d | ~8-9 |
| Aromatic Protons (ortho to ether) | ~6.9-7.1 | d | ~8-9 |
| -O-CH₂- (propargyl) | ~4.7-4.8 | d | ~2-3 |
| -C≡CH (alkyne) | ~2.5-2.6 | t | ~2-3 |
| -O-CH₂- (ethyl) | ~4.3-4.4 | q | ~7 |
| -CH₃ (ethyl) | ~1.3-1.4 | t | ~7 |
Hypothetical ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C=O (ester) | ~165-166 |
| Aromatic C (quaternary, attached to ester) | ~123-124 |
| Aromatic C (quaternary, attached to ether) | ~161-162 |
| Aromatic CH (ortho to ester) | ~131-132 |
| Aromatic CH (ortho to ether) | ~114-115 |
| -C≡ (alkyne) | ~78-79 |
| ≡CH (alkyne) | ~76-77 |
| -O-CH₂- (propargyl) | ~55-56 |
| -O-CH₂- (ethyl) | ~60-61 |
| -CH₃ (ethyl) | ~14-15 |
Two-Dimensional (2D) NMR Analyses (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR experiments provide correlational information between different nuclei, which is invaluable for assembling the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons, between the ethyl group's methylene and methyl protons, and between the propargyl methylene protons and the terminal alkyne proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals based on their attached, and usually already assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the ethyl protons to the carbonyl carbon and from the propargyl protons to the aromatic ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This can be useful for determining the three-dimensional structure and conformation of a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the alkyne C-H stretch, the alkyne C≡C stretch, the aromatic C-H and C=C stretches, the ester C=O stretch, and the C-O stretches.
Hypothetical FT-IR Data for this compound
Hypothetical FT-IR Peak Assignments
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Alkyne C-H Stretch | ~3300 |
| Aromatic C-H Stretch | ~3100-3000 |
| Aliphatic C-H Stretch | ~2980-2850 |
| Alkyne C≡C Stretch | ~2150-2100 |
| Ester C=O Stretch | ~1720-1700 |
| Aromatic C=C Stretch | ~1600, ~1500 |
| C-O Stretch (Ester and Ether) | ~1300-1000 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for analyzing polar molecules. In ESI-MS, a sample solution is sprayed into an electric field, creating charged droplets from which ions are generated. For this compound, ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule [M+H]⁺, and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a molecule. By comparing the experimentally measured exact mass with the calculated mass for possible chemical formulas, the correct molecular formula can be confidently identified. This is a crucial step in confirming the identity of a newly synthesized compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying the reactivity and reaction mechanisms of organic molecules. For aromatic compounds, DFT can be employed to calculate various properties that shed light on their chemical behavior.
In the context of molecules containing a propargyl group, such as Ethyl 4-prop-2-ynoxybenzoate, DFT studies can elucidate the mechanisms of reactions involving the alkyne functionality. For instance, the recombination of propargyl radicals to form benzene (B151609) and other aromatic species is a process that can be modeled computationally to understand the formation of higher hydrocarbons in various chemical environments. researchgate.net
DFT calculations, such as those using the B3LYP functional with a 6-311++G(3df,2pd) basis set, have been successfully applied to estimate reaction barriers and correlate them with experimentally observed reaction rates. nih.gov The reactivity of the aromatic ring in this compound is significantly influenced by the electron-donating propargyloxy substituent. DFT can be used to compute global reactivity parameters that quantify this influence. chemrxiv.org
Table 1: Global Reactivity Descriptors Calculated by DFT
| Descriptor | Symbol | Significance |
|---|---|---|
| Chemical Potential | µ | Tendency of an electron to escape from the system |
| Chemical Hardness | η | Resistance to change in electron distribution |
| Softness | σ | Reciprocal of hardness, indicates high reactivity |
| Electrophilicity Index | ω | A measure of the electrophilic power of a molecule |
This table presents conceptual global reactivity parameters that can be computed for this compound using DFT methods to understand its reactivity. chemrxiv.org
Prediction of Reaction Pathways and Selectivity in Alkyne Chemistry
The propargyl group in this compound is a versatile functional group that can participate in a variety of chemical transformations. Computational methods are instrumental in predicting the pathways of these reactions and understanding the factors that govern their selectivity.
Theoretical studies can model the complex mechanisms of catalytic propargylic substitution reactions. dntb.gov.ua These reactions can proceed through various intermediates, such as metal–allenylidene complexes, and computational analysis helps to map out the potential energy surfaces of these transformations. dntb.gov.ua This allows for the identification of the most likely reaction pathways and the prediction of the final products.
The regioselectivity of electrophilic aromatic substitution reactions on the benzene ring of this compound is largely determined by the directing effect of the propargyloxy group. nih.gov Computational models can predict the relative stability of the possible intermediates formed during such reactions, thereby explaining the observed ortho- and para-directing effects. nih.gov Information-theoretic quantities derived from DFT can also be used to quantify the nucleophilicity of the carbon atoms in the aromatic ring, providing a reliable prediction of the reaction's regioselectivity. nih.gov
Elucidation of Structure-Reactivity Relationships within Propargyloxybenzoates
Understanding the relationship between the structure of a molecule and its reactivity is a fundamental goal in chemistry. For the class of propargyloxybenzoates, which includes this compound, computational studies can reveal how variations in the molecular structure affect chemical behavior.
Computational approaches can also be used to analyze the impact of structural changes on the molecule's nonlinear optical (NLO) properties. researchgate.net DFT calculations can determine properties like dipole moment, polarizability, and hyperpolarizability, which are important for the development of new materials for optoelectronic applications. researchgate.netespublisher.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-prop-2-ynoxybenzoate, and how can reaction efficiency be optimized?
- Methodological Answer : this compound can be synthesized via propargylation of ethyl 4-hydroxybenzoate using propargyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Reaction efficiency depends on solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C), and stoichiometric ratios. Monitoring via TLC or HPLC ensures completion. For multi-step syntheses involving intermediates like homopropargyl alcohols, 1,3-dilithiopropyne may enhance regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use -NMR to identify the ethoxy group (δ 1.3–1.5 ppm, triplet) and propargyl protons (δ 4.7–5.0 ppm). IR spectroscopy confirms the ester carbonyl stretch (~1700 cm⁻¹) and alkyne C≡C absorption (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks. Cross-referencing with crystallographic data (e.g., CCDC 1901024 for analogous structures) aids in resolving ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) to prevent dermal/ocular exposure. In case of accidental ingestion, administer water (≤200 mL) if the patient is conscious; avoid emetics. For inhalation, provide oxygen via non-rebreather mask (10–15 L/min). Store the compound in a cool, dry environment away from ignition sources. Fire suppression requires dry chemical or CO₂ extinguishers .
Advanced Research Questions
Q. How do hydrogen bonding networks influence the crystallographic packing of this compound?
- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) can classify hydrogen bonds (e.g., C=O···H–O interactions) into motifs like . X-ray diffraction data should be refined using SHELXL to resolve thermal parameters and disorder. Compare packing motifs with analogous benzoate esters to predict polymorphism or co-crystallization behavior .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO). For correlation energy, the Colle-Salvetti formula integrated into Gaussian or ORCA software provides accuracy within 2–5% of experimental values. Solvent effects can be modeled via the PCM approach .
Q. How can SHELX software resolve structural ambiguities in this compound crystallography?
- Methodological Answer : Use SHELXD for phase determination via dual-space recycling. SHELXL refines anisotropic displacement parameters and hydrogen atom positions. For twinned crystals, employ the TWIN/BASF commands. Validate results against Fo-Fc maps to detect residual electron density, and cross-check with Hirshfeld surface analysis for intermolecular interactions .
Q. What strategies address contradictions in reaction yield data during this compound synthesis?
- Methodological Answer : Systematically vary independent variables (catalyst loading, solvent polarity) using a factorial design. Replicate experiments under controlled humidity/temperature. Analyze outliers via GC-MS to detect side products (e.g., hydrolyzed intermediates). Use Bayesian statistics to quantify uncertainty and identify confounding factors (e.g., trace moisture) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
